REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2([CH3:15])[NH:13][C:12](=O)[CH2:11][O:10][CH2:9]2)[CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2([CH3:15])[NH:13][C:12](=[S:26])[CH2:11][O:10][CH2:9]2)[CH:7]=1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)C)F
|
Name
|
|
Quantity
|
33.91 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 14 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction was heated for 2 h
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
Remaining impurities were removed
|
Type
|
WASH
|
Details
|
by washing the toluene fractions with sat. aq. NaHCO3 soln
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
and water, the combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Crude product was washed with MTBE
|
Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C1)C1(COCC(N1)=S)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |